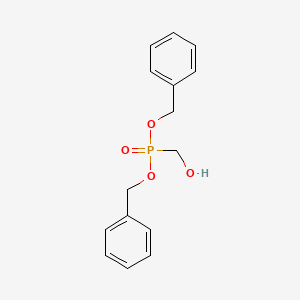
Dibenzyl (hydroxymethyl)phosphonate
Vue d'ensemble
Description
Dibenzyl (hydroxymethyl)phosphonate is a phosphonate ester with the molecular formula C15H17O4P . It is also known by other names such as Phosphonic acid, P-(hydroxymethyl)-, bis(phenylmethyl) ester .
Synthesis Analysis
The synthesis of phosphonate esters like this compound often involves the reaction of phosphorus nucleophiles with diaryliodonium salts . The conversion of dibenzyl phosphonates to the corresponding phosphonic acids can be catalyzed by TfOH .Molecular Structure Analysis
The molecular structure of this compound consists of a phosphonate group (PO3) attached to a hydroxymethyl group (CH2OH) and two benzyl groups (C6H5CH2). The average molecular mass is 292.267 Da .Applications De Recherche Scientifique
Antiviral and Cytostatic Activity
Dibenzyl ω-(1H-1,2,3-triazol-1-yl)alkylphosphonates, derived from dibenzyl ω-azido(polyhydroxy)alkylphosphonates, have been synthesized and evaluated for their antiviral and cytostatic activities. These compounds showed significant activity against various DNA and RNA viruses, as well as cytostatic activity against certain cancer cell lines. Notably, some compounds demonstrated antiviral properties against Influenza A and herpes simplex viruses, and others inhibited the proliferation of leukemia and carcinoma cells (Głowacka et al., 2014).
Anti-Microbial and Anti-Biofilm Properties
A novel dibenzyl phosphonate derivative exhibited significant anti-Staphylococcus aureus and anti-biofilm properties. This compound disrupted biofilm formation and showed potential as a therapeutic molecule in treating infections caused by drug-resistant strains of S. aureus (Yeswanth et al., 2018).
Crystal Structure Analysis
The crystal structures of various α-aryl-α-hydroxyphosphonates, including dibenzyl derivatives, were analyzed to understand the organization of these molecules in the solid state. These studies provided insights into the hydrogen-bonding patterns and packing in these compounds (Rádai et al., 2019).
Peptide Synthesis
Dibenzyl phosphonates have been used in the synthesis of phosphopeptides. A study identified and resolved the formation of H-phosphonate by-products during the phosphorylation of a peptide resin, highlighting the utility of dibenzyl phosphonates in peptide chemistry (Perich, 2004).
Synthesis of Nucleosides and Oligonucleotides
Dibenzyl phosphonates have been used in the synthesis of 4'-hydroxymethyl- or nucleobase-transposed nucleosides, nucleotides, and nucleoside phosphonates. These compounds have potential applications as antiviral or anticancer agents (Toti et al., 2015).
Safety and Hazards
Dibenzyl (hydroxymethyl)phosphonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
bis(phenylmethoxy)phosphorylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O4P/c16-13-20(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLFKHXFSWUHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(CO)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555557 | |
| Record name | Dibenzyl (hydroxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114790-35-1 | |
| Record name | Dibenzyl (hydroxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

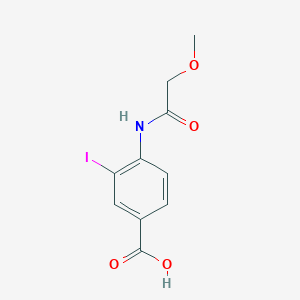
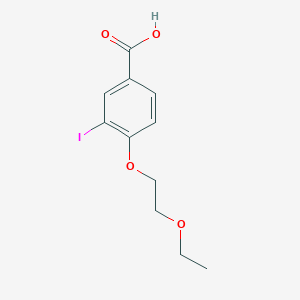
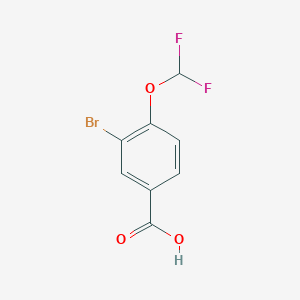
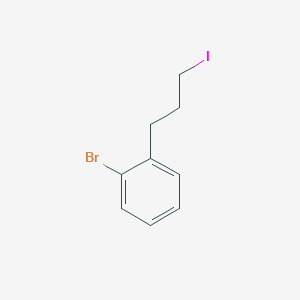

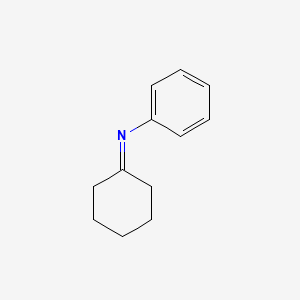
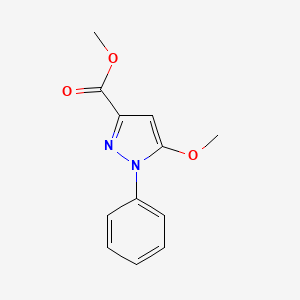
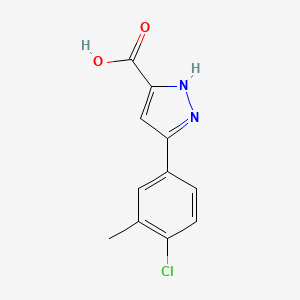
![Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris-](/img/structure/B3045765.png)
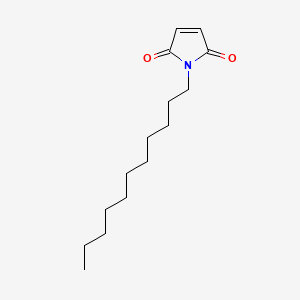
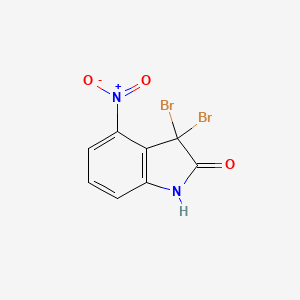
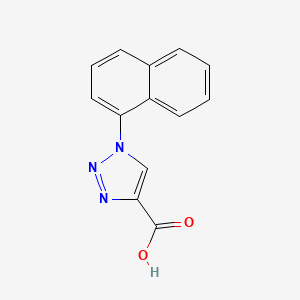
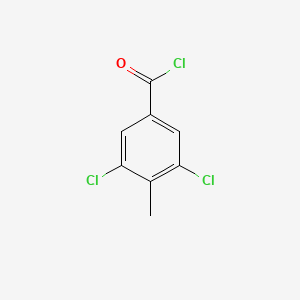
![1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide](/img/structure/B3045772.png)